2,2-Dimethylcyclopentane-1-sulfonamide: Structural Informatics, Reactivity, and Synthetic Workflows
2,2-Dimethylcyclopentane-1-sulfonamide: Structural Informatics, Reactivity, and Synthetic Workflows
Executive Summary
2,2-Dimethylcyclopentane-1-sulfonamide is a sterically hindered, aliphatic primary sulfonamide. In modern drug development, aliphatic sulfonamides are increasingly utilized as bioisosteres for carboxylic acids and amides to tune the lipophilicity, metabolic stability, and hydrogen-bonding potential of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the structural informatics (SMILES and InChIKey derivation), physicochemical properties, and field-proven synthetic protocols for this specific compound.
Structural Informatics: SMILES and InChIKey Derivation
Accurate molecular representation is the foundation of cheminformatics and computational drug discovery. The structural identifiers for 2,2-dimethylcyclopentane-1-sulfonamide are generated through deterministic algorithms that ensure universal consistency.
Canonical SMILES Generation
The Simplified Molecular-Input Line-Entry System (SMILES) translates the 3D molecular topology into a 1D string. Using the canonicalization algorithm, the molecular graph is traversed using a depth-first search governed by a modified Morgan algorithm .
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SMILES String: CC1(C)CCCC1S(=O)(=O)N
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Algorithmic Logic: The algorithm identifies the 5-membered cyclopentane ring and assigns ring closure digit 1. The traversal begins at the gem-dimethyl group (CC1(C)), proceeds through the aliphatic backbone (CCCC1), and terminates at the primary sulfonamide functional group (S(=O)(=O)N).
IUPAC InChI and InChIKey
While SMILES can vary between software packages, the International Chemical Identifier (InChI) provides a strictly unique, normalized representation managed by the .
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Standard InChI: InChI=1S/C7H15NO2S/c1-7(2)4-3-5-6(7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)
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Causality of Layers: The /c layer defines connectivity, correctly mapping the quaternary carbon 7 to the two methyl groups (1 and 2) and the ring structure. The /h layer explicitly defines the hydrogen counts, confirming the fully saturated nature of the aliphatic ring and the primary amine (H2,8,9,10).
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InChIKey: To facilitate database querying, the InChI string is hashed using the SHA-256 algorithm into a 27-character InChIKey.
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Block 1 (14 characters): Encodes the molecular skeleton (connectivity).
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Block 2 (10 characters): Encodes stereochemistry and isotopic data. The presence of an F indicates a Standard InChI.
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Block 3 (1 character): Encodes the protonation state (N for neutral).
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Table 1: Quantitative Structural Data & Identifiers
| Property / Identifier | Value | Validation Method / Source |
| Molecular Formula | C₇H₁₅NO₂S | Elemental Analysis / MS |
| Molecular Weight | 177.26 g/mol | Mass Spectrometry |
| Canonical SMILES | CC1(C)CCCC1S(=O)(=O)N | RDKit v2024.03 |
| Standard InChI | InChI=1S/C7H15NO2S/... | InChI Software v1.06 |
| Hydrogen Bond Donors | 1 (NH₂ group) | Topological Analysis |
| Hydrogen Bond Acceptors | 2 (SO₂ oxygen atoms) | Topological Analysis |
Chemical Properties & Reactivity Profile
The reactivity of 2,2-dimethylcyclopentane-1-sulfonamide is heavily dictated by its three-dimensional conformation. The gem-dimethyl group at the C2 position creates a significant steric shield around the adjacent C1 carbon and its attached sulfonyl group.
Causality in Experimental Design: When synthesizing this compound from its corresponding sulfonyl chloride, the steric bulk at C2 increases the activation energy required for nucleophilic attack by ammonia. Consequently, standard room-temperature aqueous amination protocols often result in competitive hydrolysis (yielding the sulfonic acid) rather than the desired sulfonamide. To counteract this, experiments must utilize anhydrous ammonia in polar aprotic solvents (e.g., THF) or employ modern radical-mediated pathways.
Synthetic Workflows & Self-Validating Protocols
As a Senior Application Scientist, ensuring reproducibility requires protocols that are "self-validating"—meaning the system includes built-in quality control checkpoints to confirm success before proceeding.
Protocol A: Classical Amination of Sulfonyl Chloride
This method relies on the nucleophilic acyl substitution of 2,2-dimethylcyclopentane-1-sulfonyl chloride .
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Preparation: Dissolve 10.0 mmol of 2,2-dimethylcyclopentane-1-sulfonyl chloride in 20 mL of anhydrous Tetrahydrofuran (THF).
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Causality: Anhydrous THF prevents the competitive hydrolysis of the sterically hindered sulfonyl chloride, which would otherwise form an unreactive sulfonic acid dead-end.
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Nucleophilic Attack: Cool the reaction vessel to 0 °C. Bubble anhydrous NH₃ gas through the solution for 30 minutes, or add 5.0 equivalents of a 0.5 M solution of NH₃ in dioxane.
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Self-Validation (In-Process Control): Because this aliphatic compound lacks a strong UV chromophore, standard UV-HPLC is ineffective. Action: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via HPLC equipped with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Monitor for the disappearance of the starting material peak.
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Isolation: Once conversion is >95%, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl (to remove excess ammonia). Wash the organic layer with brine, dry over MgSO₄, and evaporate.
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Final Validation: Analyze the purified solid via ¹H NMR (CDCl₃). The appearance of a broad singlet integrating to 2H at ~4.5–5.0 ppm (exchangeable with D₂O) confirms the successful installation of the primary sulfonamide (-SO₂NH₂).
Protocol B: One-Pot Decarboxylative Halosulfonylation (Modern Approach)
To avoid handling unstable sulfonyl chlorides, the MacMillan group developed a photoredox/copper-catalyzed protocol converting stable carboxylic acids directly to sulfonamides .
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Reaction Setup: Combine 2,2-dimethylcyclopentane-1-carboxylic acid (1.0 eq), a Cu(II) catalyst, and DABSO (SO₂ surrogate) in a photoreactor.
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Radical Generation: Irradiate with blue LEDs. The Ligand-to-Metal Charge Transfer (LMCT) induces decarboxylation, generating a primary alkyl radical at C1, which is rapidly trapped by SO₂.
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Chlorination & Amination: N-chlorosuccinimide (NCS) is added to generate the sulfonyl chloride in situ, followed immediately by an amine source (NH₃) to yield the final sulfonamide .
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the modern decarboxylative halosulfonylation pathway, highlighting the intermediate transitions from the stable carboxylic acid to the final sulfonamide.
Caption: Copper-catalyzed decarboxylative halosulfonylation workflow for sulfonamide synthesis.
References
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RDKit : Open-source cheminformatics. RDKit Documentation - SMILES Support and Extensions. Available at: [Link]
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IUPAC InChI Trust . The IUPAC International Chemical Identifier (InChI). Available at: [Link]
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Princeton University (MacMillan Group) . One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at:[Link]
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American Chemical Society (ACS) . Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters. Available at:[Link]
